molecular formula C18H17ClN4O3S B12045772 5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide CAS No. 478254-82-9

5-(3-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12045772
CAS No.: 478254-82-9
M. Wt: 404.9 g/mol
InChI Key: FLECGHYHBVPMOL-KEBDBYFISA-N
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Description

Historical Evolution of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The medicinal application of 1,2,4-triazoles traces its origins to the mid-20th century, when researchers first recognized the scaffold’s ability to mimic purine bases in nucleic acids. Early breakthroughs occurred in antifungal therapy, with ketoconazole (1977) demonstrating the triazole ring’s capacity to inhibit cytochrome P450 enzymes in fungal ergosterol biosynthesis. This discovery catalyzed the development of second-generation triazoles like fluconazole (1990) and voriconazole (2002), which improved specificity for fungal lanosterol 14α-demethylase while reducing human toxicity.

Parallel advancements emerged in oncology through the creation of aromatase inhibitors. Letrozole (1997) and anastrozole (1995) revolutionized estrogen-dependent breast cancer treatment by exploiting the triazole ring’s coordination chemistry to block heme iron in the aromatase enzyme active site. The 21st century witnessed diversification into antiviral and antibacterial domains, with maraviroc (2007) utilizing a 1,2,4-triazole moiety as a critical component of its CCR5 receptor antagonist structure for HIV treatment.

Recent synthetic innovations, particularly click chemistry techniques, have enabled precise functionalization of the triazole core. The Einhorn–Brunner reaction and Pellizzari reaction remain foundational for producing 1,2,4-triazole derivatives at scale, while modern methods like copper-catalyzed azide-alkyne cycloaddition allow regioselective introduction of complex substituents. These technological advances support the design of hybrid molecules such as the subject compound, which merges triazole pharmacophores with methoxylated benzylidene groups to target multiple biological pathways simultaneously.

Structural Significance of Substituted Triazoles in Bioactive Compound Design

The 1,2,4-triazole ring system possesses unique electronic characteristics that make it indispensable in rational drug design. As an aromatic heterocycle with three nitrogen atoms, it exhibits both π-deficient (N1/N2) and π-excessive (N4) regions, enabling diverse non-covalent interactions with biological targets. The compound under examination demonstrates three critical structural modifications that enhance its pharmacological potential:

  • 3-Chlorophenyl Substituent : Positioned at C5 of the triazole ring, the 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects. Chlorine’s inductive (-I) effect increases the compound’s metabolic stability by reducing susceptibility to oxidative degradation, while its hydrophobic character enhances membrane permeability.

  • Hydrosulfide (-SH) Group : The C3 hydrosulfide moiety serves dual purposes. As a hydrogen bond donor, it facilitates interactions with enzymatic active sites containing carbonyl or amine groups. Additionally, the thiol group can undergo redox reactions with cysteine residues in target proteins, enabling covalent binding under specific physiological conditions.

  • 3,4,5-Trimethoxyphenyl Schiff Base : The E-configuration of the benzylideneamino group at N4 creates a planar, conjugated system that extends electron delocalization across the triazole ring and methoxy-substituted aromatic ring. Methoxy groups (-OCH₃) provide electron-donating resonance effects (+M), enhancing π-π stacking interactions with tyrosine or tryptophan residues in receptor binding pockets.

Table 1: Key Structural Features and Their Pharmacological Implications

Structural Element Electronic Contribution Biological Interaction Mechanism
1,2,4-Triazole Core Mixed π-deficient/excessive Hydrogen bonding, coordination chemistry
3-Chlorophenyl (C5) -I effect, hydrophobic Enhanced lipophilicity, steric hindrance
Hydrosulfide (C3) Redox-active thiol Covalent binding, H-bond donation
Trimethoxyphenyl Schiff Base +M effect, planar conjugation π-π stacking, van der Waals interactions

The synergy between these substituents creates a multifunctional pharmacophore capable of engaging with biological targets through complementary interaction modes. Molecular modeling studies of analogous compounds suggest that the trimethoxyphenyl group adopts a coplanar orientation relative to the triazole ring, maximizing surface contact with hydrophobic enzyme pockets. Meanwhile, the hydrosulfide group’s flexibility allows adaptation to both polar and non-polar microenvironments within binding sites.

Properties

CAS No.

478254-82-9

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-14-7-11(8-15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)12-5-4-6-13(19)9-12/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

FLECGHYHBVPMOL-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Methoxy Group Positioning : The 3,4,5-trimethoxyphenyl group in Compound A provides superior electron-donating effects compared to the 2,5-dimethoxy analog , enhancing solubility and π-π stacking.

Heterocyclic vs.

Structure-Activity Relationship (SAR) Trends :

  • Electron-Donating Groups : Methoxy-rich substituents (e.g., 3,4,5-trimethoxy) enhance solubility and interaction with polar enzyme active sites.
  • Halogen Effects : Chlorine at the 3-position (vs. 2-position) optimizes steric compatibility with hydrophobic pockets in target proteins .

Crystallographic and Physicochemical Properties

Crystal packing analyses reveal that Compound A and its analogs adopt planar conformations stabilized by hydrogen bonding and π-π interactions. For instance:

  • Compound A (analog in ): Exhibits a trans conformation at the C=N bond, with intramolecular C–H⋯N hydrogen bonds (2.42 Å) and intermolecular C–H⋯π distances of 3.65 Å .
  • Compound D (): Dihedral angles between the triazole core and substituent phenyl rings range from 32.59° to 70.77°, indicating variable planarity depending on substituent bulk .

Preparation Methods

Hydrazine-Formamide Cyclization

A high-yield method (75–99%) involves reacting hydrazine hydrate with formamide at 160–180°C under controlled feed rates to minimize side reactions. This approach avoids external ammonia sources and produces pure 1,2,4-triazole, which serves as a precursor for further functionalization.

Reaction Conditions

ParameterValue
Temperature160–180°C
Formamide:Hydrazine4:1 molar ratio
PressureAtmospheric
By-productsAmmonia, formic acid

Acid-Catalyzed Cyclocondensation

For substituted triazoles, hydrazine reacts with carboxylic acids (e.g., acetic acid) in the presence of acidic ion-exchange resins (e.g., Amberlyst 15) at 150–180°C. This method yields 4-amino-1,2,4-triazole derivatives with >90% purity.

Key Advantages

  • Mild temperatures compared to traditional methods (200–280°C).

  • Avoids phosphoric acid residues, improving product purity.

ParameterValue
Catalystp-Toluenesulfonic acid (p-TsOH)
SolventDry DMF
TemperatureReflux (70–90°C)
Reaction Time8–10 hours

Yields for similar Schiff bases range from 60–80%.

Hydrosulfide Functionalization

The hydrosulfide (-SH) group is introduced through thiolation or direct sulfurization.

Direct Thiolation

The triazole-3-thiol intermediate reacts with hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to form the hydrosulfide.

Mechanism
Triazole-3-thiol+H2STriazole-3-hydrosulfide\text{Triazole-3-thiol} + \text{H}_2\text{S} \rightarrow \text{Triazole-3-hydrosulfide}

Alternative Sulfur Sources

In some protocols, sulfur is introduced via reaction with thiourea or thiosemicarbazide, followed by cyclization.

Synthetic Optimization and Challenges

Purity Control

  • Recrystallization : Common solvents include ethanol, dioxane, or methyl ethyl ketone.

  • Chromatography : Silica gel purification removes unreacted starting materials.

Spectroscopic and Analytical Data

Characterization Techniques

TechniqueKey Observations
FTIR Bands at ~3211 cm⁻¹ (N–H), 2804 cm⁻¹ (S–H)
¹H NMR Singlet for –SH at δ 11.08–14.22 ppm
Melting Point 190–200°C (varies with substituents)

X-Ray Crystallography

For triazole sulfones, structural data confirm planar triazole rings and trans configurations of substituents.

Representative Synthesis Pathway

Step 1 : Synthesis of 3-chlorobenzyldithiocarbamate
3-Chlorobenzohydrazide+CS2+KOHPotassium 3-chlorobenzyldithiocarbamate\text{3-Chlorobenzohydrazide} + \text{CS}_2 + \text{KOH} \rightarrow \text{Potassium 3-chlorobenzyldithiocarbamate}

Step 2 : Cyclization to triazole-3-thiol
Potassium 3-chlorobenzyldithiocarbamate+N2H44-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol\text{Potassium 3-chlorobenzyldithiocarbamate} + \text{N}_2\text{H}_4 \rightarrow \text{4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol}

Step 3 : Schiff Base Formation
Triazole-3-thiol+3,4,5-Trimethoxybenzaldehydep-TsOHSchiff base intermediate\text{Triazole-3-thiol} + \text{3,4,5-Trimethoxybenzaldehyde} \xrightarrow{\text{p-TsOH}} \text{Schiff base intermediate}

Step 4 : Hydrosulfide Formation
Schiff base intermediate+H2STarget compound\text{Schiff base intermediate} + \text{H}_2\text{S} \rightarrow \text{Target compound}

Q & A

Q. Optimization Tips :

  • Monitor reaction progress with TLC or HPLC to identify incomplete steps.
  • Adjust solvent polarity (e.g., switch from ethanol to DMF) to enhance solubility of aromatic intermediates.
  • Use microwave-assisted synthesis to reduce reaction time and improve yields .

Basic: Which analytical techniques are critical for confirming the compound’s structure?

Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the hydrosulfide and triazole N-atoms). Monoclinic systems (space group P21/c) are common for similar triazoles, with unit cell parameters such as a = 11.283 Å, b = 7.414 Å .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. Key signals include:
    • δ 7.5–8.0 ppm (aromatic protons from chlorophenyl and trimethoxyphenyl groups).
    • δ 3.8–4.0 ppm (methoxy –OCH₃ protons) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z ≈ 509.01 for analogous structures) .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Antimicrobial Testing : Use agar dilution or broth microdilution (MIC assays) against Staphylococcus aureus or Candida albicans. Triazoles with 3,4,5-trimethoxyphenyl groups show enhanced activity due to membrane disruption .
  • Antioxidant Assays : Employ DPPH radical scavenging to evaluate –SH group contributions .
  • Cytotoxicity Screening : Test against human cancer cell lines (e.g., MCF-7) via MTT assay, noting IC₅₀ values .

Advanced: How can structure-activity relationships (SAR) be systematically investigated for this compound?

Answer:

  • Substituent Variation : Synthesize analogs with:
    • Halogen replacements (e.g., –Br instead of –Cl on the phenyl ring).
    • Methoxy group reduction (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxy) to assess steric/electronic effects .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate logP, polar surface area, and bioactivity .
  • Pharmacophore Mapping : Identify critical motifs (e.g., –N–C–S unit) via molecular docking against target enzymes like CYP51 (fungal sterol biosynthesis) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Standardize Assays : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for MIC tests) and solvent controls (DMSO ≤1%) .
  • Cross-Validate Models : Compare results across multiple cell lines or microbial strains to rule out species-specific effects.
  • Statistical Analysis : Apply ANOVA to distinguish significant activity differences (e.g., p < 0.05) between substituent variants .

Advanced: What strategies are effective for studying the compound’s stability under experimental conditions?

Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C for crystalline triazoles) .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC.
  • Solution Stability : Store in amber vials at –20°C to prevent oxidation of the hydrosulfide group; confirm integrity with cyclic voltammetry .

Advanced: How to elucidate the mechanism of action for observed antifungal activity?

Answer:

  • Enzyme Inhibition Assays : Test inhibition of fungal lanosterol 14α-demethylase (CYP51) using spectrophotometric NADPH consumption assays .
  • Membrane Permeability Studies : Use propidium iodide uptake assays to assess cell membrane disruption in C. albicans .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated microbes to identify dysregulated pathways (e.g., ergosterol biosynthesis) .

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